2-(3-Fluoro-phenyl)-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluoro-phenyl)-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester is an organic compound that features a pyrrolidine ring substituted with a fluoro-phenyl group, a hydroxy group, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-phenyl)-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common method involves the reaction of 3-fluoroaniline with a suitable pyrrolidine derivative under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like methylene chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as flash column chromatography and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-phenyl)-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed
Oxidation: Formation of 2-(3-Fluoro-phenyl)-4-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester.
Reduction: Formation of 2-(3-Fluoro-phenyl)-4-hydroxy-pyrrolidine-1-methanol.
Substitution: Formation of 2-(3-Methoxy-phenyl)-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester.
Scientific Research Applications
2-(3-Fluoro-phenyl)-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-phenyl)-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The fluoro-phenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the hydroxy group can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Fluoro-phenyl)-4-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester
- 2-(3-Methoxy-phenyl)-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester
- 4-Benzyl-2-(2-biphenyl)-4,5-dihydro-oxazole-4-carboxylic acid tert-butyl ester
Uniqueness
2-(3-Fluoro-phenyl)-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the fluoro-phenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new pharmaceuticals .
Properties
IUPAC Name |
tert-butyl 2-(3-fluorophenyl)-4-hydroxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO3/c1-15(2,3)20-14(19)17-9-12(18)8-13(17)10-5-4-6-11(16)7-10/h4-7,12-13,18H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLFQKURRNRVEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C2=CC(=CC=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.